N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide
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Overview
Description
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group, a methylsulfonyl group, and a pyridinylmethyl group attached to a glycinamide backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N2-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of the glycinamide backbone through the reaction of glycine with an appropriate amine.
Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using ethylbenzene and a suitable catalyst.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction, typically using methylsulfonyl chloride and a base.
Incorporation of the Pyridinylmethyl Group: The final step involves the attachment of the pyridinylmethyl group through a nucleophilic substitution reaction, using pyridine and an appropriate leaving group.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and metabolic diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide can be compared with other similar compounds, such as:
N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the pyridinylmethyl group, which may result in different chemical and biological properties.
N~2~-(2-ethylphenyl)-N-(pyridin-4-ylmethyl)glycinamide:
N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide: Lacks the ethylphenyl group, which may influence its chemical stability and biological activity.
Properties
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-15-6-4-5-7-16(15)20(24(2,22)23)13-17(21)19-12-14-8-10-18-11-9-14/h4-11H,3,12-13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMVLQHWGSYYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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